3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound with the molecular formula C9H12BClNO3 It is a boronic ester derivative of isoxazole, characterized by the presence of a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of 3-chloroisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The chlorine atom on the isoxazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), temperature (80-100°C)
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophile (e.g., amine or thiol), base (e.g., NaH or KOH), solvent (e.g., ethanol or acetonitrile), temperature (room temperature to reflux)
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives
Oxidation: Boronic acid or borate ester
Substitution: Substituted isoxazole derivatives
Scientific Research Applications
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural products.
Biology: Employed in the development of boron-containing biomolecules for biological studies and drug discovery.
Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in cancer and antimicrobial research.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions, primarily through the boronic ester group. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The isoxazole ring provides additional sites for functionalization and interaction with biological targets, enhancing the compound’s versatility and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole stands out due to its unique combination of a boronic ester and an isoxazole ring. This dual functionality allows for diverse reactivity and applications, making it a versatile compound in both synthetic and medicinal chemistry. Its ability to undergo various coupling reactions and form stable complexes with biological molecules highlights its potential in drug discovery and material science.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYIXZANFXRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726089 | |
Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862126-45-2 | |
Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862126-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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